(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid
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Description
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid, also known as FMCA, is an organic compound with a range of uses in scientific research. It is a carboxylic acid derived from fluorene and is used as a reagent in organic synthesis. FMCA has been used in a variety of applications, including the synthesis of various compounds, as a catalytic agent, and as a reagent in a number of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : This compound has been synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) in high yield, showcasing its utility in organic synthesis (Le & Goodnow, 2004).
Preparation of Enantiomerically Pure Diaminobutyric Acids : (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid was used in the synthesis of enantiomerically pure diaminobutyric acids, indicating its role in stereochemical control in synthesis (Schmidt et al., 1992).
Protecting Group for Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, has been used to protect hydroxy-groups in conjunction with various protecting groups, highlighting its versatility in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).
Bioimaging and Biomolecular Chemistry
Bioimaging with Fluorenyl Probes : A water-soluble fluorene derivative related to this compound was investigated for bioimaging. Its high fluorescence quantum yield and strong aggregation in water demonstrate its potential in biological imaging applications (Morales et al., 2010).
Supramolecular Features in Fmoc-Amino Acids : The structural and supramolecular features of Fmoc-amino acids, derivatives of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, are crucial in recognizing properties relevant to hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).
Catalysis and Material Science
Catalysis in the Production of Fluorene Derivatives : A rhodium-catalyzed cyclization of related carboxylic acids produced fluorene derivatives, showing the potential of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid in catalytic applications (Itoh et al., 2013).
Manganese Complexes with Fluorenylcarboxylate Ligands : Manganese complexes bearing fluorenylcarboxylate ligands, similar to this compound, exhibit unique magnetic properties. This indicates its potential use in material science and magnetic studies (Tang et al., 2016).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMLSLHVRMSYPT-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid |
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